molecular formula C8H16ClN3O2 B13652595 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B13652595
M. Wt: 221.68 g/mol
InChI Key: WRCAXLYRUARBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoacetyl group and a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with an aminoacetylating agent under controlled conditions. One common method involves the use of methyl cyanoacetate as the aminoacetylating agent. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, and under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of solvent-free methods and high-temperature conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate gap junction communication by enhancing the conductance and coupling of connexin proteins, such as Cx43 and Cx45. This modulation can lead to improved intercellular communication and has potential therapeutic applications in conditions like cardiac arrhythmias .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride is unique due to its specific structure, which allows it to interact with connexin proteins effectively. Its hydrochloride salt form also enhances its solubility, making it more suitable for various applications compared to other similar compounds .

Biological Activity

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide hydrochloride, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

  • Chemical Formula : C8H16ClN3O2
  • Molecular Weight : 221.69 g/mol
  • IUPAC Name : 1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide; hydrochloride
  • Appearance : White powder

Synthesis

The synthesis of this compound typically involves the reaction of N-methylpyrrolidine with acetylating agents and subsequent formation of the carboxamide. The synthetic pathway often employs standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.

Antidiabetic Properties

Recent studies have highlighted the compound's potential as an inhibitor of carbohydrate hydrolysis enzymes, specifically α-glucosidase and α-amylase. These enzymes play critical roles in glucose metabolism and are targets for managing type 2 diabetes mellitus.

  • Inhibition Studies : The inhibitory activity was assessed using enzyme assays where varying concentrations of the compound were tested against α-glucosidase and α-amylase. The IC50 values indicated significant inhibition, suggesting that this compound may help in controlling postprandial hyperglycemia .
EnzymeIC50 Value (mM)Reference
α-Glucosidase0.05 - 11.00
α-AmylaseNot specified

Antimicrobial Activity

The compound has also shown promising antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that derivatives containing similar pyrrolidine structures exhibited potent antibacterial activity.

  • Case Study : A series of carbapenem derivatives with substituted aminoethylcarbamoylpyrrolidine moieties were synthesized and tested for antibacterial efficacy. One derivative showed significant activity against MRSA, suggesting that modifications to the pyrrolidine structure can enhance antimicrobial potency .

Neuroprotective Effects

Research indicates that certain derivatives of pyrrolidine compounds may possess neuroprotective properties, potentially acting as acetylcholinesterase inhibitors. This mechanism is relevant for conditions such as Alzheimer's disease, where cholinergic signaling is impaired.

  • Mechanistic Insights : The ability to inhibit acetylcholinesterase has been associated with improved cognitive function in models of neurodegeneration, highlighting the therapeutic potential of this compound in neuropharmacology .

Pharmacokinetics and Safety

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest favorable pharmacokinetic properties; however, detailed studies are required to assess safety profiles thoroughly.

Properties

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-aminoacetyl)-N-methylpyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C8H15N3O2.ClH/c1-10-8(13)6-3-2-4-11(6)7(12)5-9;/h6H,2-5,9H2,1H3,(H,10,13);1H

InChI Key

WRCAXLYRUARBFZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCN1C(=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.